molecular formula C13H19BO3 B1467795 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1398414-30-6

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No. B1467795
M. Wt: 234.1 g/mol
InChI Key: QUYCGOSWQMOXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol, also known as 苯硼酸频哪醇酯, is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Physical And Chemical Properties Analysis

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an oily substance at room temperature .

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a critical role in the development of fluorescent chemosensors, which are instrumental in detecting a wide range of analytes. These chemosensors, based on derivatives of 4-Methyl-2,6-diformylphenol (DFP), have demonstrated high selectivity and sensitivity for detecting metal ions such as Zn2+, Cu2+, Al3+, Mg2+, and Hg2+, among others. They also detect anions and neutral molecules, including mandelic acid, cysteine, and glutathione, across various pH regions. The presence of two formyl groups on DFP offers substantial opportunities to modulate its sensing selectivity and sensitivity, paving the way for developing new chemosensors for a broad spectrum of analytes (Roy, 2021).

Pharmacological Effects of Phenolic Compounds

Phenolic compounds like Chlorogenic Acid (CGA) exhibit a range of pharmacological and therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. While CGA is structurally different from 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol, the study of CGA's biological and pharmacological effects sheds light on the potential health benefits of phenolic compounds. These compounds play crucial roles in lipid and glucose metabolism regulation, offering therapeutic potential for disorders such as cardiovascular disease, diabetes, and obesity. This highlights the broader context of research into phenolic compounds and their applications in health and disease mitigation (Naveed et al., 2018).

Environmental and Toxicological Studies

Studies on Synthetic Phenolic Antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and their environmental occurrence, human exposure, and toxicity provide a framework for understanding the environmental impact and safety of related phenolic compounds. SPAs, including those structurally related to 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol, have been detected in various environmental matrices and human tissues. These studies underline the importance of investigating the environmental behaviors and potential health effects of phenolic compounds, emphasizing the need for future research to explore novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

properties

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYCGOSWQMOXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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